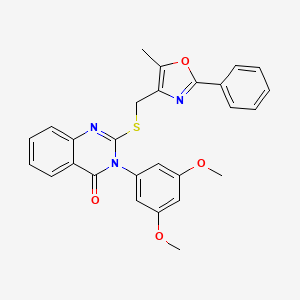

3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Descripción

3-(3,5-Dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a bicyclic quinazolin-4(3H)-one core. The compound features a 3,5-dimethoxyphenyl group at position 3 and a thioether-linked (5-methyl-2-phenyloxazol-4-yl)methyl substituent at position 2. Quinazolinones are well-studied scaffolds in medicinal chemistry due to their versatility in targeting kinases, enzymes, and receptors . The dimethoxyphenyl moiety may enhance lipophilicity and π-π stacking interactions, while the oxazole-thioether group could influence metabolic stability and binding kinetics.

Propiedades

IUPAC Name |

3-(3,5-dimethoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O4S/c1-17-24(28-25(34-17)18-9-5-4-6-10-18)16-35-27-29-23-12-8-7-11-22(23)26(31)30(27)19-13-20(32-2)15-21(14-19)33-3/h4-15H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIINGXLUZHFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the quinazolinone core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable reagent.

Introduction of the 3,5-dimethoxyphenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

Attachment of the oxazolylmethylthio group: This can be done through nucleophilic substitution reactions, where the oxazolylmethylthio moiety is introduced using a thiol and an appropriate oxazole derivative.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

Use of catalysts: To enhance reaction rates and selectivity.

Control of temperature and pressure: To ensure optimal reaction conditions.

Purification techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups.

Reduction: Reduction reactions could target the quinazolinone core or the oxazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with altered functional groups, while substitution reactions could introduce new substituents at various positions on the molecule.

Aplicaciones Científicas De Investigación

The compound 3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will delve into its scientific research applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound features several functional groups that contribute to its biological activity. The presence of the quinazoline moiety is notable for its role in various pharmacological activities, including anticancer and antimicrobial properties. The oxazole ring further enhances its potential as a therapeutic agent due to its unique electronic properties.

Structural Formula

The structural formula can be expressed as follows:Where:

- C = Carbon

- H = Hydrogen

- N = Nitrogen

- O = Oxygen

- S = Sulfur

Anticancer Activity

Research has indicated that compounds similar to 3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of quinazoline derivatives in inhibiting tumor growth in various cancer cell lines .

Case Study: In Vitro Anticancer Studies

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies have shown that similar quinazoline and oxazole derivatives possess broad-spectrum antimicrobial effects against bacteria and fungi .

Case Study: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory properties of quinazoline derivatives. In a study examining the effects of similar compounds on inflammatory markers, it was found that they significantly reduced levels of pro-inflammatory cytokines in vitro .

Case Study: In Vivo Anti-inflammatory Studies

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to enzymes or receptors: Modulating their activity.

Interference with cellular pathways: Affecting processes such as signal transduction or gene expression.

Induction of oxidative stress: Through the generation of reactive oxygen species.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Quinazolinone derivatives are often tailored for kinase inhibition. Below is a comparative analysis of key structural and functional features between the target compound and related analogs.

Table 1: Structural and Functional Comparison

Key Insights

Position 3 Substituents :

- The 3,5-dimethoxyphenyl group in the target compound contributes to electron-donating effects and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the 3-fluoro-5-hydroxyphenyl group in the patent example. The latter’s hydroxyl and fluorine groups likely improve target binding via hydrogen bonding and electrostatic interactions .

Position 2 Modifications: The target compound’s thioether-linked oxazole contrasts with the patent compound’s pyrazolo[3,4-d]pyrimidinyl-aminomethylene and trifluoromethyl benzyl groups. The trifluoromethyl group in the patent compound enhances lipophilicity and may improve kinase selectivity by filling hydrophobic pockets .

Biological Activity: The patent compound explicitly targets PI3K, a critical node in oncogenic signaling. Its pyrazolo-pyrimidine moiety mimics ATP’s purine structure, enabling competitive inhibition. The target compound’s oxazole-thioether group lacks this purine mimicry, suggesting a divergent mechanism or target profile .

Physicochemical Properties: The dimethoxy groups in the target compound likely elevate its logP value compared to analogs with polar substituents (e.g., hydroxyl or amino groups). This could impact bioavailability and blood-brain barrier penetration.

Research Findings and Implications

- Structural Flexibility: Quinazolinones tolerate diverse substitutions at positions 2 and 3, allowing fine-tuning of selectivity and pharmacokinetics. The target compound’s unique combination of dimethoxy and oxazole-thioether groups positions it as a candidate for unexplored kinase targets.

- Knowledge Gaps: Direct biological data (e.g., IC50, kinase profiling) for the target compound are absent in public literature. Further studies are required to validate its mechanism and compare efficacy with established analogs like the patent example.

Actividad Biológica

The compound 3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one , identified by its CAS number 1114827-98-3 , is a quinazolinone derivative that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 485.6 g/mol . The structural complexity of this compound contributes to its potential pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C27H23N3O4S |

| Molecular Weight | 485.6 g/mol |

| CAS Number | 1114827-98-3 |

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus , Escherichia coli , and Candida albicans .

- Minimum Inhibitory Concentration (MIC) :

- Mechanism of Action :

Anticancer Activity

The anticancer potential of this compound has also been explored through in vitro studies:

-

Cytotoxicity :

- The compound exhibited significant cytotoxic effects against multiple cancer cell lines, with IC50 values reported in the micromolar range (less than 10 μM) .

- Specific derivatives showed preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts, indicating a selective toxicity towards cancerous cells.

- Case Studies :

Structure-Activity Relationship (SAR)

The biological activities of quinazolinone derivatives are closely linked to their structural features. Modifications in the phenyl and oxazole rings can enhance or diminish biological efficacy:

| Modification | Effect on Activity |

|---|---|

| Methoxy groups | Increase solubility and bioactivity |

| Substituted phenyl groups | Enhance binding affinity to target proteins |

Q & A

Q. Challenges :

- Low Yield in Thioether Formation : Optimize stoichiometry (1:1.2 molar ratio of quinazolinone to oxazole intermediate) and reaction time (12–24 hours) to avoid disulfide byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

Which spectroscopic and crystallographic methods are critical for structural validation?

Q. Basic Characterization :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 3,5-dimethoxyphenyl aromatic protons at δ 6.5–7.0 ppm, oxazole methyl at δ 2.4 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1680 cm⁻¹) and thioether (C-S) bonds (~650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected for C₂₈H₂₄N₃O₃S: ~482.15) .

Q. Advanced Validation :

- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between quinazolinone and oxazole moieties) to assess steric effects on bioactivity .

How can researchers design preliminary biological activity screens for this compound?

Q. Basic Screening :

Q. Advanced Considerations :

- Selectivity Profiling : Compare activity against related enzymes (e.g., HER2 vs. EGFR) to identify off-target effects .

How can contradictory SAR data for quinazolinone derivatives be resolved?

Case Study : Discrepancies in substituent effects (e.g., methoxy vs. chloro groups on bioactivity):

- Hypothesis Testing : Synthesize analogs with systematic substitutions (e.g., 3,4-dimethoxy vs. 3,5-dichloro) and compare IC₅₀ values .

- Computational Docking : Use AutoDock Vina to model interactions with target binding pockets (e.g., EGFR ATP site) and correlate with experimental data .

Resolution : Contradictions often arise from divergent assay conditions (e.g., cell lines, enzyme isoforms). Standardize protocols across labs .

What strategies optimize reaction conditions for microwave-assisted synthesis?

Q. Advanced Methodology :

- Solvent Selection : Use DMF or ethanol for uniform microwave absorption .

- Temperature Control : Set power to 300 W for 80–100°C to prevent decomposition .

- Catalyst Screening : Compare Pd(OAc)₂ vs. CuI for coupling steps; CuI reduces side products in thioether formation .

Yield Improvement : Microwave synthesis reduces reaction time (1–2 hours vs. 24 hours conventional) and improves purity (>90%) .

How can computational tools predict biological targets for this compound?

Q. Advanced Workflow :

- Pharmacophore Modeling : Use Schrödinger Phase to identify critical features (e.g., hydrogen bond acceptors at C2 and hydrophobic regions near the oxazole) .

- Molecular Dynamics (MD) : Simulate binding stability with kinases (e.g., 50 ns MD runs in GROMACS) to assess residence time .

Validation : Cross-check predictions with experimental kinase inhibition data .

What are common pitfalls in purifying this compound, and how are they addressed?

Q. Challenges :

- Co-elution with Byproducts : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final purification .

- Solubility Issues : Precipitate crude product in ice-cold water before chromatography .

How do structural variations (e.g., oxadiazole vs. oxazole) impact bioactivity?

Q. SAR Analysis :

- Oxazole : Enhances lipophilicity (logP +0.5) and membrane permeability (Caco-2 assay) .

- Oxadiazole : Increases hydrogen bonding (e.g., with kinase catalytic lysine), improving IC₅₀ by 2–3 fold .

Design Tip : Prioritize oxadiazole for kinase targets and oxazole for antimicrobial applications .

How should researchers reconcile in vitro vs. in vivo efficacy discrepancies?

Q. Strategies :

- Metabolic Stability : Assess hepatic microsome clearance (e.g., human liver microsomes, t₁/₂ < 30 mins indicates rapid metabolism) .

- Formulation Optimization : Use PEGylated nanoparticles to enhance bioavailability in rodent models .

What are best practices for designing multi-step synthetic routes?

Q. Advanced Guidelines :

- Modular Synthesis : Prepare quinazolinone and oxazole intermediates separately to streamline optimization .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in alkylation steps to reduce toxicity .

- Scale-Up : Use flow chemistry for thioether formation to maintain yield (>85%) at >10 g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.